molecular formula C9H9IO3 B2880260 2,3-Dimethoxy-5-iodobenzaldehyde CAS No. 7396-66-9

2,3-Dimethoxy-5-iodobenzaldehyde

Cat. No.: B2880260
CAS No.: 7396-66-9
M. Wt: 292.072
InChI Key: UURAEBUTDJEOBA-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-5-iodobenzaldehyde is an organic compound with the molecular formula C9H9IO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with two methoxy groups at the 2 and 3 positions and an iodine atom at the 5 position. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethoxy-5-iodobenzaldehyde can be synthesized through several methods. One common approach involves the iodination of 2,3-dimethoxybenzaldehyde. This reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the 5 position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-5-iodobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethoxy-5-iodobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-5-iodobenzaldehyde depends on its chemical reactivity. The aldehyde group can participate in various nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties .

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-4,5-dimethoxybenzaldehyde: Similar structure but with different substitution pattern.

    2,3,5-Triiodobenzaldehyde: Contains three iodine atoms instead of one.

    2,3-Dimethoxybenzaldehyde: Lacks the iodine substitution

Uniqueness

2,3-Dimethoxy-5-iodobenzaldehyde is unique due to the specific positioning of the methoxy and iodine groups, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

5-iodo-2,3-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURAEBUTDJEOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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